molecular formula C24H21ClFN5O2 B6491767 9-(4-butoxyphenyl)-2-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1326891-12-6

9-(4-butoxyphenyl)-2-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B6491767
CAS No.: 1326891-12-6
M. Wt: 465.9 g/mol
InChI Key: BSGYXZWRAWUVTH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrazine class of heterocyclic molecules, characterized by a fused tricyclic core. Key structural features include:

  • A 2-chloro-4-fluorobenzyl group at position 2, which introduces halogen-mediated hydrophobic interactions and electronic effects.
  • A pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core, offering hydrogen-bonding sites via the oxo group and nitrogen atoms.

Properties

IUPAC Name

11-(4-butoxyphenyl)-4-[(2-chloro-4-fluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O2/c1-2-3-12-33-19-8-5-16(6-9-19)21-14-22-23-28-31(15-17-4-7-18(26)13-20(17)25)24(32)29(23)10-11-30(22)27-21/h4-11,13-14H,2-3,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYXZWRAWUVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=C(C=C(C=C5)F)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo-Triazolo-Pyrazine Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one 9-(4-butoxyphenyl), 2-(2-chloro-4-fluorobenzyl) Oxo, ether, chloro, fluoro
9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione () Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione 9-(4-butoxyphenyl) Thione, ether
3-[9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone () Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl 9-(4-fluorophenyl), 3-(piperazinyl-propanone) Oxo, fluoro, ketone, piperazine

Key Observations :

  • The piperazinyl-propanone side chain in ’s compound introduces a basic nitrogen and ketone group, which may enhance solubility or target CNS receptors .

Triazolo-Pyrazine Derivatives with Bulky Substituents

Compound Name () Substituents Core Structure Melting Point
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 6-(3,5-di-tert-butyl-4-methoxyphenyl), 2-phenyl [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 263–264°C

Key Observations :

  • Bulky tert-butyl groups may improve metabolic stability but reduce solubility .

Physicochemical Properties

  • Melting Points: ’s compound: 263–264°C . Pyrazolo-pyrimidinone analog (): 303–306°C . The target compound is expected to exhibit a high melting point (>250°C) due to its rigid, planar core and halogen substituents.
  • Molecular Weight: ’s compound: 445.56 g/mol . ’s compound: Estimated >500 g/mol due to the piperazinyl-propanone side chain.

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